
sarafotoxin S6a1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarafotoxin S6a1 (StxS6a1) belongs to the sarafotoxin family, a group of 21-amino-acid vasoconstrictor peptides derived from the venom of the snake Atractaspis engaddensis. Structurally, sarafotoxins resemble mammalian endothelins (ETs), sharing two intrachain cysteine linkages and a hydrophobic C-terminal tail critical for receptor binding . These peptides exhibit varying receptor affinities and functional effects depending on amino acid substitutions, particularly at residues 2, 4, and 9 . StxS6a1 likely shares structural and functional similarities with its analogs, mediating vasoconstriction via endothelin receptors (ET-A and ET-B), albeit with distinct pharmacological profiles compared to ET-1, ET-2, and ET-3.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
Resin Selection and Initial Amino Acid Loading
Sarafotoxin S6a1 is synthesized via Fmoc (fluorenylmethyloxycarbonyl) SPPS, a method validated for producing disulfide-rich peptides . The process begins with a Wang resin pre-loaded with Fmoc-Trp(Boc), chosen for its compatibility with acid-labile side-chain protections . The resin’s loading capacity (typically 0.2–0.8 mmol/g) ensures high yields for the 21-mer peptide.
Sequential Amino Acid Coupling
Each amino acid is coupled using dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) as activators . The sequence follows the primary structure of this compound: Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp . Cysteine residues at positions 1, 3, 11, and 15 are protected with trityl (Trt) or Acm groups to prevent premature oxidation .
Table 1: Key Coupling Reagents and Conditions
Step | Reagent/Condition | Purpose |
---|---|---|
Activation | DCC/Cl-HOBt in DMF | Facilitate amide bond formation |
Deprotection | 20% piperidine in DMF | Remove Fmoc groups |
Side-chain protection | Trt for Cys1,15; Acm for Cys3,11 | Prevent disulfide scrambling |
Orthogonal Protection and Deprotection Strategies
Acm Group Removal with Silver Salts
After linear synthesis, the Acm-protected cysteines (Cys3 and Cys11) are deprotected using 0.1 M AgBF₄ in 50% aqueous acetic acid . This step avoids side reactions common with mercury-based reagents, yielding free thiols for subsequent cyclization:
Cys(Acm)AgBF4Cys-SH+Acm-Ag+
Trt Group Retention
Trt-protected cysteines (Cys1 and Cys15) remain intact during Acm removal, enabling selective disulfide pairing. The Trt groups are later cleaved during resin cleavage with trifluoroacetic acid (TFA) .
Oxidative Cyclization and Disulfide Bond Formation
Fe³⁺/Fe²⁺-Mediated Oxidation
The linear peptide undergoes cyclization in a 0.1 M ammonium bicarbonate buffer (pH 8.0) containing FeCl₃/FeCl₂ (1:1 molar ratio) . This method promotes sequential disulfide bond formation:
-
Cys1–Cys15 (intermolecular)
-
Cys3–Cys11 (intramolecular)
Table 2: Cyclization Conditions and Outcomes
Parameter | Value/Description | Impact on Yield |
---|---|---|
pH | 8.0 | Optimizes thiolate ion formation |
Temperature | 25°C | Balances speed and specificity |
Reaction time | 24–48 hours | Ensures complete oxidation |
Monitoring via RP-HPLC
Reaction progress is tracked using RP-HPLC with a C18 column and a gradient of 10–40% acetonitrile in 0.1% TFA . The oxidized product elutes earlier than the linear precursor due to increased hydrophobicity.
Purification and Characterization
RP-HPLC Purification
Crude this compound is purified using semi-preparative RP-HPLC (C18 column, 5 μm particle size). A gradient of 18–30% acetonitrile over 60 minutes achieves >95% purity .
Mass Spectrometry Validation
Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry confirms the molecular weight (2514.9 g/mol) . Observed [M+H]⁺ peaks at m/z 2515.9 align with theoretical values.
Pharmacological Activity Confirmation
Purified this compound is tested on guinea pig lung parenchyma strips, showing potent vasoconstriction (EC₅₀ = 0.3 nM) via endothelin-B receptor activation .
Challenges and Optimization Strategies
Disulfide Scrambling
Premature oxidation during synthesis is mitigated by:
Low Cyclization Efficiency
Fe³⁺/Fe²⁺ systems improve yields (≥80%) compared to air oxidation (≤50%) .
Chemical Reactions Analysis
Types of Reactions: Sarafotoxin S6a undergoes various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Air oxidation or the use of mild oxidizing agents like iodine can facilitate disulfide bond formation.
Reduction: Reducing agents such as DTT or β-mercaptoethanol are used under mild conditions to break disulfide bonds.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids at specific positions.
Major Products Formed:
Scientific Research Applications
Sarafotoxin S6a has several scientific research applications, including:
Mechanism of Action
Sarafotoxin S6a exerts its effects by binding to endothelin receptors, specifically endothelin receptor type A (ETA) and endothelin receptor type B (ETB) . Upon binding, it activates these receptors, leading to vasoconstriction and other physiological responses . The peptide’s high affinity for these receptors and its structural similarity to endothelins contribute to its potent biological activity .
Comparison with Similar Compounds
Structural Differences
Sarafotoxins and endothelins share a conserved structure but differ in key residues that influence receptor selectivity and potency:
StxS6c’s substitutions at residues 2, 4, and 9 reduce ET-A affinity, making it ET-B-selective, whereas StxS6b and ET-1 exhibit high ET-A affinity .
Receptor Binding and Kinetics
ET-A Receptor Affinity :
Binding Kinetics :
Functional Potency in Vasoconstriction
- Antagonist Sensitivity :
Tissue-Specific Receptor Heterogeneity
- Vascular vs. Nonvascular Tissues: In human saphenous veins, ET-1 contracts via non-ET-A receptors, while StxS6b uses a mixed receptor population . Renal vasoconstriction by sarafotoxins and ETs is ET-B-dominated, resistant to BQ-123 .
Receptor Upregulation :
Data Tables
Table 1: Receptor Binding Profiles
Table 2: Functional Potency in Vasoconstriction
Key Research Findings
Receptor Subtype Controversy: Differences in BQ-123 potency against StxS6b vs.
ET-B Dual Roles: StxS6c’s ET-B activation suppresses acetylcholine release in airways but enhances NO production in kidneys, modulating vasoconstriction .
Biological Activity
Sarafotoxin S6a1 is a potent peptide derived from the venom of the snake Atractaspis engaddensis, belonging to a family of polypeptides that exhibit significant biological activity, particularly as agonists of endothelin receptors. This article explores its biological activity, mechanisms of action, and implications for cardiovascular physiology and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of 21 amino acid residues and features two intrachain disulfide bonds, which contribute to its structural stability and biological function. The molecular formula is C105H156N28O34S5 with a molecular weight of approximately 2514.9 g/mol . The peptide's structure closely resembles that of mammalian endothelins, particularly in its ability to bind to endothelin receptors.
Target Receptors:
this compound primarily targets the endothelin receptor subtypes ET_A and ET_B. It acts as an agonist, leading to various cellular responses including vasoconstriction and modulation of calcium signaling pathways.
Biochemical Pathways:
Upon binding to the endothelin receptors, S6a1 induces the hydrolysis of phosphoinositides through G protein-coupled receptor signaling pathways. This activation results in increased intracellular calcium levels, which are crucial for muscle contraction and vasoconstriction .
Vasoconstrictive Effects:
The primary biological activity observed with this compound is rapid vasoconstriction of coronary vessels, which can significantly impact cardiac output and vascular resistance. Studies have shown that it can induce left ventricular dysfunction by decreasing cardiac output .
Biological Activity Data
The following table summarizes key biological activities and effects associated with this compound:
Study 1: Hemodynamic Effects in Animal Models
A study conducted on male Wistar rats examined the hemodynamic effects of this compound. The results indicated that intravenous administration led to a marked decrease in cardiac output and significant impairment of left ventricular function within minutes post-administration. Measurements were taken at baseline, 1 minute, and 6 minutes after injection, showing acute changes in cardiovascular parameters .
Study 2: Calcium Signaling in Osteoblast-like Cells
Research involving MC3T3-E1/B cells demonstrated that this compound elicited biphasic calcium signals similar to those induced by other endothelins. The study highlighted the role of ET_A receptors in mediating these calcium mobilization events, underscoring the peptide's relevance in bone physiology as well as cardiovascular function .
Research Applications
This compound has been utilized in various research domains:
- Cardiovascular Research: Its potent vasoconstrictive properties make it a valuable tool for studying vascular tone regulation.
- Pharmacological Studies: Investigations into receptor interactions provide insights into drug design targeting endothelin receptors.
- Toxicology: Understanding its cardiotoxic effects aids in assessing risks associated with snake bites and developing antivenoms.
Q & A
Basic Research Questions
Q. What are the primary endothelin receptor subtypes targeted by sarafotoxin S6a1, and how does its selectivity compare to other sarafotoxin isoforms (e.g., S6b, S6c)?
this compound acts as an endothelin receptor agonist with selectivity resembling Endothelin-3, showing affinity for both ETA and ETB receptors. Unlike sarafotoxin S6b (non-selective) and S6c (ETB-selective), S6a1's ETA/ETB selectivity profile is closer to ET-3, making it useful for studying receptor subtype interactions in vascular tissues . For example, in pig coronary artery assays, S6a1 elicits contractions with an EC50 of 7.5 nM, comparable to ET-1 .
Q. What experimental models are commonly used to study this compound's vasoconstrictive effects?
Isolated vascular preparations, such as coronary artery rings or strips, are standard models. Studies often measure agonist-induced contractions using organ bath systems, with responses normalized to high-K⁺ solutions (e.g., KPSS) to assess maximal efficacy. For instance, this compound's potency in pig coronary artery correlates with its receptor subtype selectivity .
Q. How does this compound differ structurally from endothelin-1, and what functional implications does this have?
this compound shares structural homology with endothelins but has distinct residues that alter receptor binding kinetics. This difference can lead to varied potency in assays; for example, BQ-123 (ETA antagonist) shows weaker antagonism against ET-1 compared to sarafotoxin S6b, suggesting isoform-specific receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor subtype affinities of this compound across different studies?
Discrepancies may arise from tissue-specific receptor expression or methodological variations (e.g., agonist pre-treatment, antagonist concentrations). To address this, use competitive binding assays with selective antagonists (e.g., BQ-123 for ETA, sarafotoxin S6c for ETB) and validate findings across multiple preparations (e.g., vascular rings vs. cultured smooth muscle cells) . Statistical modeling (e.g., Schild analysis) can further clarify antagonist potency (pKB values) and receptor subtype contributions .
Q. What experimental design considerations are critical for distinguishing this compound's effects on ETA vs. ETB receptors in complex tissues?
- Tissue preparation : Use endothelium-denuded vessels to eliminate confounding ETB-mediated NO release .
- Antagonist cocktails : Combine subtype-selective antagonists (e.g., FR139317 for ETA, BQ-788 for ETB) to isolate receptor contributions.
- Concentration-response curves : Compare this compound's EC50 shifts in the presence of antagonists to quantify receptor involvement .
Q. How can researchers optimize this compound binding assays to account for endogenous endothelin clearance mechanisms?
Phosphoramidon, a phosphodiesterase inhibitor, can block endogenous endothelin-1 conversion from big-ET-1, reducing interference in binding studies. Pre-incubate tissues with phosphoramidon (10 μM) to stabilize this compound's receptor interactions and improve assay reproducibility .
Q. What statistical approaches are recommended for analyzing this compound's dose-response data in receptor antagonism studies?
- Non-linear regression : Fit sigmoidal curves to agonist concentration-response data using software (e.g., GraphPad Prism) to derive pEC50 values.
- Schild analysis : Calculate antagonist pA2 values to confirm competitive antagonism and receptor subtype specificity.
- Normalization : Express contractions as a percentage of KPSS-induced maximal response to control for tissue variability .
Q. Methodological Best Practices
- Binding assays : Use radiolabeled ligands (e.g., [¹²⁵I]-ET-1) in combination with this compound to quantify receptor occupancy and off-rates .
- Data validation : Replicate findings in ≥3 independent experiments and report mean ± SEM to ensure statistical rigor .
- Literature alignment : Cross-reference receptor pharmacology data with established studies (e.g., ET-1 vs. sarafotoxin isoforms) to contextualize novel findings .
Properties
CAS No. |
126738-34-9 |
---|---|
Molecular Formula |
C105H156N28O34S5 |
Molecular Weight |
2514.9 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
InChI Key |
BOQKWORWRAYXSI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Synonyms |
2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.